Captodiame

Description

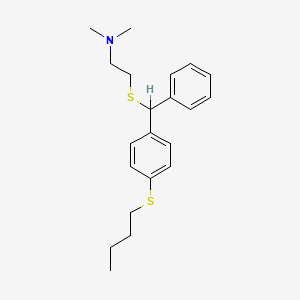

Structure

2D Structure

3D Structure

Properties

CAS No. |

486-17-9 |

|---|---|

Molecular Formula |

C21H29NS2 |

Molecular Weight |

359.6 g/mol |

IUPAC Name |

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C21H29NS2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3 |

InChI Key |

IZLPZXSZLLELBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C |

Appearance |

Solid powder |

melting_point |

124 |

Other CAS No. |

486-17-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethylamine, 2-((p-(butylthio)-alpha-phenylbenzyl)thio)-N,N-dimethyl-; BRN 2625367; Captodiame; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Captodiame

For Researchers, Scientists, and Drug Development Professionals

Abstract

Captodiame is a psychotropic agent with a unique and multifaceted mechanism of action that distinguishes it from typical anxiolytic and antidepressant medications. Primarily recognized for its antihistaminic properties, its therapeutic effects in neuropsychiatric disorders are attributed to a more complex pharmacology. This technical guide delineates the core mechanisms of this compound, focusing on its interactions with the serotonin 5-HT2C, sigma-1 (σ1), and dopamine D3 receptors. It has been identified as a potent 5-HT2C receptor antagonist, a sigma-1 receptor agonist, and a dopamine D3 receptor agonist.[1][2][3] A key aspect of its action is the synergistic interplay between its 5-HT2C antagonism and sigma-1 agonism, which leads to an increase in brain-derived neurotrophic factor (BDNF) expression in the hypothalamus.[3] This guide provides a comprehensive overview of its receptor binding profile, the intricate signaling pathways it modulates, and detailed experimental protocols for key assays used to elucidate its mechanism of action.

Receptor Binding Profile of this compound

This compound's pharmacological activity is centered on its ability to bind to and modulate the function of several key receptors in the central nervous system. While initially developed as an antihistamine, its efficacy in treating anxiety and depressive symptoms is primarily linked to its effects on serotonergic, sigma, and dopaminergic systems.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Action | Binding Affinity (Ki) |

| Serotonin 5-HT2C | Antagonist | Data not available in reviewed literature |

| Sigma-1 (σ1) | Agonist | Data not available in reviewed literature |

| Dopamine D3 | Agonist | Data not available in reviewed literature |

Quantitative data on the binding affinities (Ki values) of this compound for the 5-HT2C, sigma-1, and dopamine D3 receptors were not available in the reviewed scientific literature. Further experimental investigation using radioligand binding assays is required to determine these values.

Core Signaling Pathways

The therapeutic potential of this compound arises from the integrated effects of its interactions with multiple receptor systems, leading to downstream changes in neuronal signaling and plasticity.

Synergistic 5-HT2C Receptor Antagonism and Sigma-1 Receptor Agonism

A pivotal aspect of this compound's mechanism is the synergistic action of its 5-HT2C receptor antagonism and sigma-1 receptor agonism, which converges on the upregulation of Brain-Derived Neurotrophic Factor (BDNF) in the hypothalamus.[3] This neurotrophin is crucial for neuronal survival, differentiation, and synaptic plasticity.

-

5-HT2C Receptor Antagonism: The 5-HT2C receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR). Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). By antagonizing this receptor, this compound inhibits this signaling cascade. This antagonism is believed to disinhibit the release of dopamine and norepinephrine in brain regions like the prefrontal cortex.

-

Sigma-1 Receptor Agonism: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. As an agonist, this compound stimulates the sigma-1 receptor, leading to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of intracellular calcium signaling. This activation has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function and influence various downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB).

-

Convergence on BDNF Expression: The combined actions of 5-HT2C antagonism and sigma-1 agonism lead to an increased phosphorylation of CREB, a transcription factor that plays a critical role in regulating the expression of genes involved in neuroplasticity, including BDNF. The upregulation of BDNF in the hypothalamus is a key outcome of this compound treatment and is thought to contribute to its antidepressant and anxiolytic effects by promoting neuronal resilience and plasticity.

Dopamine D3 Receptor Agonism

This compound also acts as an agonist at the dopamine D3 receptor. D3 receptors are part of the D2-like family of dopamine receptors and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular levels of cyclic AMP (cAMP). The functional consequences of this compound's D3 agonism in its overall therapeutic profile are still under investigation but may contribute to the modulation of dopaminergic pathways involved in mood and motivation.

References

An In-depth Technical Guide to the Core Pharmacological and Structural Relationship of Captodiame and Diphenhydramine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of captodiame and diphenhydramine, two structurally related first-generation antihistamines. While diphenhydramine is a well-characterized histamine H1 receptor inverse agonist with significant anticholinergic activity, this compound, a derivative of diphenhydramine, exhibits a more complex pharmacological profile, acting as a 5-HT2C receptor antagonist, a sigma-1 receptor agonist, and a D3 receptor agonist. This document outlines their mechanisms of action, summarizes available quantitative pharmacological data, details relevant experimental protocols, and visualizes key signaling pathways to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Diphenhydramine is a first-generation antihistamine widely used for the treatment of allergic reactions, insomnia, and motion sickness.[1] Its therapeutic effects are primarily mediated by its inverse agonism at the histamine H1 receptor.[2] However, its clinical use is often limited by sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier and interact with muscarinic receptors.[2]

This compound, a structural derivative of diphenhydramine, is also classified as a first-generation antihistamine but is primarily marketed as an anxiolytic and sedative.[3][4] Preclinical studies have revealed a distinct and multifaceted mechanism of action for this compound, involving modulation of serotonergic, sigma, and dopaminergic systems, which likely contributes to its anxiolytic and potential antidepressant effects. This guide aims to provide a detailed, technical comparison of these two compounds to elucidate their pharmacological relationship and highlight areas for future research.

Chemical Structures

The structural similarity between this compound and diphenhydramine is evident in their shared diphenylmethane core. This compound's structure is distinguished by the substitution of the ether linkage in diphenhydramine with a thioether and the addition of a butyl-thio group on one of the phenyl rings.

This compound: 2-[(4-butylsulfanylphenyl)-phenyl-methyl]sulfanyl-N,N-dimethylethanamine

Diphenhydramine: 2-(diphenylmethoxy)-N,N-dimethylethanamine

Comparative Pharmacodynamics

Mechanism of Action

-

Diphenhydramine: Primarily acts as an inverse agonist at the histamine H1 receptor, which stabilizes the inactive state of the receptor, thereby blocking histamine-mediated effects. It is also a potent antagonist at muscarinic acetylcholine receptors, which accounts for its significant anticholinergic side effects. Additionally, diphenhydramine has been shown to inhibit the reuptake of serotonin.

-

This compound: Exhibits a more complex pharmacological profile. It acts as a:

-

5-HT2C Receptor Antagonist: This action is thought to contribute to its anxiolytic and antidepressant effects.

-

Sigma-1 Receptor Agonist: Activation of the sigma-1 receptor is associated with neuroprotective and antidepressant-like effects.

-

D3 Receptor Agonist: Modulation of the D3 receptor is implicated in mood and cognitive functions.

-

Receptor Binding Affinities

Quantitative data on the binding affinities (Ki) of these compounds to their respective targets is crucial for understanding their potency and selectivity. While a comprehensive binding profile for diphenhydramine is available, specific Ki values for this compound are not readily found in publicly accessible literature, representing a notable data gap for this compound.

Table 1: Receptor Binding Profile of Diphenhydramine

| Receptor Subtype | Ki (nM) |

|---|---|

| Histamine H1 | 16 |

| Muscarinic M1 | 130 |

| Muscarinic M2 | 200 |

| Muscarinic M3 | 120 |

| Muscarinic M4 | 150 |

| Muscarinic M5 | 180 |

| Serotonin Transporter (SERT) | 99 |

| Adrenergic α1 | 780 |

| Adrenergic α2 | 8300 |

| Dopamine D1 | >10,000 |

| Dopamine D2 | 1400 |

| Dopamine D3 | >10,000 |

| Serotonin 5-HT1A | >10,000 |

| Serotonin 5-HT2A | 1200 |

| Serotonin 5-HT2C | >10,000 |

(Data sourced from publicly available databases and may vary between studies)

Table 2: Receptor Binding Profile of this compound

| Receptor Subtype | Action | Ki (nM) |

|---|---|---|

| 5-HT2C | Antagonist | Data not available |

| Sigma-1 | Agonist | Data not available |

| D3 | Agonist | Data not available |

Signaling Pathways

The distinct pharmacological profiles of diphenhydramine and this compound result from their interaction with different signaling cascades.

Diphenhydramine: Histamine H1 Receptor Signaling

Diphenhydramine, as an inverse agonist of the H1 receptor, prevents the Gq/11-protein coupled signaling cascade initiated by histamine. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

This compound: Multi-target Signaling

This compound's effects are a composite of its interactions with 5-HT2C, sigma-1, and D3 receptors.

References

- 1. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Captodiame's Role as an Anxiolytic Agent: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Captodiame, a diphenhydramine derivative, presents a unique profile as an anxiolytic agent, distinguished by a mechanism of action that deviates from classical benzodiazepines. This technical guide provides an in-depth review of the core preclinical and clinical data supporting the anxiolytic potential of this compound. It details its multifaceted pharmacological actions, including its engagement with serotonergic and dopaminergic pathways, and its influence on neurotrophic factors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound hydrochloride, also known as captodiamine, is an antihistaminic compound that has been repurposed and investigated for its sedative and anxiolytic properties.[1] Unlike traditional anxiolytics such as benzodiazepines that primarily target the GABA-A receptor complex, this compound exhibits a novel mechanism of action.[2][3] Its unique pharmacological profile, which includes modulation of multiple neurotransmitter systems, has positioned it as a compound of interest for anxiety disorders, particularly in patient populations that may not respond optimally to standard therapies like selective serotonin reuptake inhibitors (SSRIs) or benzodiazepines.[2] Furthermore, this compound has been explored for its potential in mitigating benzodiazepine withdrawal syndrome, suggesting a role in facilitating the discontinuation of long-term benzodiazepine treatment.[4]

Mechanism of Action

This compound's anxiolytic effect is attributed to its complex interaction with several key neurotransmitter systems in the central nervous system. Its mechanism is notably distinct from that of benzodiazepines, as it does not primarily act on GABA-A receptors. The primary mechanisms identified are:

-

Serotonergic System Modulation: this compound functions as a 5-HT2C receptor antagonist. The blockade of 5-HT2C receptors is known to modulate the release of dopamine and norepinephrine, which can contribute to its anxiolytic and antidepressant-like effects.

-

Dopaminergic System Interaction: The compound acts as a dopamine D3 receptor agonist.

-

Sigma-1 Receptor Agonism: this compound is also an agonist at the sigma-1 receptor.

-

Influence on Neurotrophic Factors: A unique aspect of this compound's action is its ability to increase brain-derived neurotrophic factor (BDNF) levels specifically in the hypothalamus. This effect is not observed in the frontal cortex or hippocampus, distinguishing it from other antidepressant-like drugs. This targeted neurotrophic support may be linked to its capacity to alleviate stress-induced anhedonia.

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation: this compound has been shown to attenuate signaling of the corticotropin-releasing factor (CRF) in the hypothalamus, a key component of the body's stress response.

Signaling Pathway Diagram

References

Cellular Pathways Modulated by Captodiame: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Captodiame is a psychotropic agent with a unique pharmacological profile, initially developed as an antihistamine.[1][2] Subsequent research has revealed its potential as an anxiolytic and antidepressant agent, distinguishing it from typical medications in these classes.[1][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, focusing on its molecular mechanisms of action that are pertinent to researchers and professionals in drug development. The information is based on preclinical studies that have begun to elucidate its complex interactions with various signaling cascades in the central nervous system.

Core Pharmacological Actions

This compound's primary mechanism of action involves a multi-target engagement strategy. It functions as a:

-

5-HT2c Receptor Antagonist: Blocking this serotonin receptor subtype is a key component of its activity.[1]

-

Sigma-1 (σ1) Receptor Agonist: It stimulates the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

-

D3 Dopamine Receptor Agonist: It also demonstrates agonistic activity at the D3 dopamine receptor subtype.

This unique combination of activities contributes to its distinct pharmacological effects, including the modulation of neurotrophic factor expression and synaptic plasticity.

Data Presentation: Receptor Binding Affinities and Functional Activity

While the precise binding affinities (Ki) and functional potencies (IC50 or EC50) of this compound for its primary targets are not detailed in the available literature, the following table summarizes its known interactions. Further research is required to quantify these parameters definitively.

| Target Receptor | Interaction Type | Ki (nM) | IC50/EC50 (nM) | Reference |

| 5-HT2c Receptor | Antagonist | Data not available in search results | Data not available in search results | |

| Sigma-1 (σ1) Receptor | Agonist | Data not available in search results | Data not available in search results | |

| D3 Dopamine Receptor | Agonist | Data not available in search results | Data not available in search results |

Signaling Pathways Modulated by this compound

The synergistic action of this compound on the 5-HT2c and sigma-1 receptors converges on the regulation of Brain-Derived Neurotrophic Factor (BDNF) expression and its downstream signaling. This is a critical pathway implicated in neuroplasticity, mood regulation, and cognitive function.

Regulation of BDNF Expression and CREB Phosphorylation

Preclinical studies have demonstrated that chronic administration of this compound enhances the expression of BDNF in the hypothalamus. This effect is dependent on the combined 5-HT2c receptor antagonism and sigma-1 receptor agonism. The increased BDNF expression is associated with the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at its serine 133 residue.

This compound's dual action on Sigma-1 and 5-HT2c receptors leading to CREB phosphorylation and BDNF expression.

Modulation of Synaptic Plasticity

The this compound-induced increase in BDNF is linked to enhanced expression of synapsin, a protein involved in regulating neurotransmitter release and synaptogenesis. This suggests that this compound may promote long-term structural plasticity at hypothalamic synapses.

References

- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

Methodological & Application

Captodiame Hydrochloride: Solubility Profile and Protocols for Researchers

Application Note: AN-CH-2025-11

Introduction

Captodiame hydrochloride is a diphenhydramine derivative with antihistaminic, anxiolytic, and sedative properties. Its mechanism of action involves the antagonism of the 5-HT2c receptor and agonism of the sigma-1 and D3 dopamine receptors, making it a compound of interest in neuropharmacological research.[1][2][3] Understanding its solubility in commonly used laboratory solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) is critical for the design and reproducibility of in vitro and in vivo studies. This document provides an overview of the predicted solubility of this compound hydrochloride and detailed protocols for its experimental determination.

Data Presentation: Solubility of this compound Hydrochloride

| Solvent | Predicted/Estimated Solubility | Method |

| DMSO | Data not available. High solubility is generally expected for organic compounds. | - |

| PBS (pH 7.4) | Very Low (Predicted aqueous solubility: 5.96 x 10⁻⁵ mg/mL) | ALOGPS (Prediction) |

Note: The predicted low aqueous solubility suggests that this compound hydrochloride is practically insoluble in aqueous buffers like PBS.[1] Direct dissolution in PBS is likely to be challenging, and the use of a co-solvent like DMSO for preparing stock solutions is recommended.

Experimental Protocols

The following are detailed protocols for the preparation of this compound hydrochloride solutions and the determination of its kinetic solubility.

Protocol 1: Preparation of this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in DMSO, which can then be diluted in aqueous buffers for experimental use.

Materials:

-

This compound hydrochloride powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If visual inspection reveals remaining solid particles, sonicate the solution for 5-10 minutes in a water bath.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in PBS

This protocol outlines a method to determine the kinetic solubility of this compound hydrochloride in PBS, a common procedure in early drug discovery.

Materials:

-

This compound hydrochloride stock solution in DMSO (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (polypropylene recommended)

-

Plate shaker

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Centrifuge with a plate rotor

Procedure:

-

Preparation of Test Solutions: Add a small volume of the this compound hydrochloride DMSO stock solution to a larger volume of PBS in each well of the 96-well plate. It is crucial to maintain a low final concentration of DMSO (typically ≤1-2%) to minimize its effect on solubility. Prepare a serial dilution to test a range of concentrations.

-

Incubation: Seal the plate and incubate at room temperature (or desired experimental temperature) on a plate shaker for 1-2 hours to allow the solution to reach equilibrium.

-

Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 3000 x g) for 20-30 minutes to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved this compound hydrochloride in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Visualizations

Signaling Pathway of this compound Hydrochloride

The following diagram illustrates the known signaling pathways modulated by this compound hydrochloride.

Caption: Signaling pathway of this compound Hydrochloride.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the kinetic solubility of this compound hydrochloride.

Caption: Workflow for Kinetic Solubility Assay.

References

Application Notes and Protocols for Captodiame in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captodiame is an antihistamine drug with anxiolytic and antidepressant properties. Its unique pharmacological profile as a serotonin 5-HT2c receptor antagonist, and a sigma-1 (σ1) and dopamine D3 receptor agonist, makes it a compound of interest for behavioral neuroscience research.[1] These application notes provide a comprehensive overview of the use of this compound in behavioral studies with rats, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound's behavioral effects are believed to be mediated through its combined action on multiple neurotransmitter systems.[1]

-

5-HT2c Receptor Antagonism: Blockade of 5-HT2c receptors is associated with anxiolytic and antidepressant effects.

-

Sigma-1 (σ1) Receptor Agonism: Activation of σ1 receptors has been shown to modulate glutamatergic neurotransmission and promote neuroplasticity, contributing to antidepressant and anxiolytic outcomes.[1] this compound's agonism at σ1 receptors leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1]

-

Dopamine D3 Receptor Agonism: The role of D3 receptor agonism in this compound's overall effect profile is less clear, but D3 receptors are known to be involved in mood and cognitive regulation.

The synergistic action of 5-HT2c antagonism and σ1 agonism appears crucial for the enhancement of BDNF expression, a key factor in neuronal plasticity and the therapeutic effects of antidepressants.[1]

Data Presentation

Quantitative data from behavioral studies should be summarized in clearly structured tables to facilitate comparison between different treatment groups. Below are template tables for common behavioral assays.

Table 1: Effects of this compound on the Elevated Plus-Maze (EPM) in Rats

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |

| Vehicle | - | Data not available | Data not available | Data not available |

| This compound | e.g., 10 | Data not available | Data not available | Data not available |

| This compound | e.g., 20 | Data not available | Data not available | Data not available |

| This compound | e.g., 40 | Data not available | Data not available | Data not available |

| Positive Control (e.g., Diazepam) | e.g., 2 | Data not available | Data not available | Data not available |

Table 2: Effects of this compound on the Forced Swim Test (FST) in Rats

| Treatment Group | Dose (mg/kg) | Immobility Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |

| Vehicle | - | Data not available | Data not available | Data not available |

| This compound | e.g., 10 | Data not available | Data not available | Data not available |

| This compound | e.g., 20 | Data not available | Data not available | Data not available |

| This compound | e.g., 40 | Data not available | Data not available | Data not available |

| Positive Control (e.g., Imipramine) | e.g., 15 | Data not available | Data not available | Data not available |

Table 3: Effects of this compound on Locomotor Activity in the Open Field Test (OFT) in Rats

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center Zone (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |

| Vehicle | - | Data not available | Data not available | Data not available |

| This compound | e.g., 10 | Data not available | Data not available | Data not available |

| This compound | e.g., 20 | Data not available | Data not available | Data not available |

| This compound | e.g., 40 | Data not available | Data not available | Data not available |

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

This test is used to assess anxiety-like behavior in rats based on their natural aversion to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).

-

Video recording and tracking software.

-

This compound hydrochloride.

-

Vehicle (e.g., saline or distilled water).

-

Positive control (e.g., Diazepam).

-

Male Wistar or Sprague-Dawley rats (250-300g).

Protocol:

-

Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before testing. Handle the rats for a few minutes each day for 3-5 days leading up to the experiment to reduce handling stress.

-

Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally - i.p.) or vehicle 30-60 minutes before the test. A positive control group receiving diazepam (e.g., 2 mg/kg, i.p.) should also be included.

-

Testing Procedure:

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

-

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Percentage of entries into the open arms relative to the total number of arm entries.

-

Number of closed arm entries (as a measure of general activity).

-

-

Interpretation: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Depressant-Like Behavior

This test is a widely used model to screen for antidepressant-like activity. It is based on the principle that rats will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.

Materials:

-

Glass or plastic cylinders (45-50 cm high, 20 cm in diameter).

-

Water bath to maintain water temperature.

-

Video recording equipment.

-

This compound hydrochloride.

-

Vehicle.

-

Positive control (e.g., Imipramine).

-

Male Wistar or Sprague-Dawley rats (250-300g).

Protocol:

-

Animal Acclimation: Same as for the EPM.

-

Pre-test Session (Day 1):

-

Fill the cylinders with water (23-25°C) to a depth of 30 cm.

-

Individually place each rat in a cylinder for a 15-minute swim session.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This pre-exposure induces a stable baseline of immobility for the test session.

-

-

Drug Administration (Day 2): Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.), vehicle, or a positive control like imipramine (e.g., 15 mg/kg, i.p.) 60 minutes, 30 minutes, and 24 hours before the test session. The timing of administration should be consistent across all groups.

-

Test Session (Day 2):

-

Place the rats back into the cylinders for a 5-minute test session.

-

Record the entire session for later analysis.

-

-

Data Analysis: Score the 5-minute test session for the following behaviors:

-

Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

-

Swimming: The rat makes active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

-

-

Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect. Analyzing climbing and swimming behavior can provide further insights into the neurochemical mechanisms of action.

Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

This test is used to assess general locomotor activity and can also provide an index of anxiety-like behavior.

Materials:

-

Open field arena (a square or circular arena with high walls).

-

Video recording and tracking software.

-

This compound hydrochloride.

-

Vehicle.

-

Male Wistar or Sprague-Dawley rats (250-300g).

Protocol:

-

Animal Acclimation: Same as for the EPM.

-

Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Testing Procedure:

-

Place the rat in the center of the open field arena.

-

Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using a video camera mounted above the arena.

-

Clean the arena with 70% ethanol between trials.

-

-

Data Analysis: Divide the arena into a central and a peripheral zone using the tracking software. Analyze the following parameters:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: The number of times the rat stands on its hind legs, an exploratory behavior.

-

-

Interpretation: Changes in total distance traveled can indicate sedative or stimulant effects of the drug. A significant increase in the time spent in the center zone suggests an anxiolytic-like effect. It is crucial to assess locomotor activity to ensure that effects observed in other tests (like the EPM) are not due to general changes in motor function.

Visualizations

Caption: this compound's Signaling Pathway.

Caption: General Experimental Workflow.

References

Application of Captodiame in the Study of Benzodiazepine Withdrawal: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepine (BZD) withdrawal syndrome is a significant clinical challenge characterized by symptoms such as anxiety, insomnia, tremors, and in severe cases, seizures. The development of effective pharmacological interventions to mitigate these withdrawal effects is a key area of research. Captodiame, a diphenhydramine derivative, has emerged as a promising agent in this context. Originally used as an anxiolytic, recent studies have elucidated its unique dual mechanism of action as a serotonin 5-HT2C receptor antagonist and a sigma-1 (σ1) receptor agonist. This profile suggests its potential to alleviate benzodiazepine withdrawal symptoms through distinct neuropharmacological pathways.

These application notes provide a comprehensive overview of the use of this compound in studying benzodiazepine withdrawal, including quantitative data from clinical studies, detailed experimental protocols for preclinical and in vitro investigations, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data from a pivotal clinical trial investigating the efficacy of this compound in facilitating benzodiazepine withdrawal.

Table 1: Clinical Trial Demographics and Dosing

| Parameter | This compound Group | Placebo Group |

| Number of Subjects | 40 | 41 |

| Mean Age (years) | 48.5 ± 12.1 | 50.2 ± 11.5 |

| Duration of BZD Treatment (months) | > 6 | > 6 |

| This compound Dosage | 150 mg/day | - |

| Benzodiazepine Tapering Period | 14 days | 14 days |

| Treatment Duration | 45 days | 45 days |

Table 2: Efficacy of this compound in Reducing Benzodiazepine Withdrawal Symptoms (Tyrer Benzodiazepine Withdrawal Symptom Questionnaire Scores)

| Time Point | This compound Group (Mean Score ± SD) | Placebo Group (Mean Score ± SD) | p-value |

| Baseline (Day 0) | 18.2 ± 5.4 | 18.9 ± 5.1 | NS |

| Week 2 (Day 14) | 10.1 ± 4.8 | 16.5 ± 5.3 | < 0.0001 |

| Week 6 (Day 45) | 5.3 ± 3.1 | 12.8 ± 4.9 | < 0.0001 |

| Week 8 (Day 60) | 4.9 ± 2.9 | 11.5 ± 4.7 | < 0.0001 |

| Data adapted from a randomized, double-blind, placebo-controlled clinical trial[1][2][3]. |

Table 3: this compound Receptor Binding Affinities (In Vitro)

| Receptor | Binding Affinity (Ki, nM) | Action |

| 5-HT2C | Data not available in searched literature | Antagonist |

| Sigma-1 (σ1) | Data not available in searched literature | Agonist |

| Dopamine D3 | Data not available in searched literature | Agonist |

| Histamine H1 | Data not available in searched literature | Antagonist |

| While the mechanism of action is established, specific Ki values for this compound at these receptors were not found in the reviewed literature. |

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential in benzodiazepine withdrawal is attributed to its synergistic action on the 5-HT2C and sigma-1 receptors.

Caption: this compound's dual mechanism of action in alleviating benzodiazepine withdrawal symptoms.

Experimental Protocols

The following protocols are designed to facilitate the preclinical and in vitro investigation of this compound's effects on benzodiazepine withdrawal.

In Vitro Protocol: Receptor Binding Assay

This protocol outlines the procedure to determine the binding affinity of this compound for the 5-HT2C and sigma-1 receptors.

Objective: To quantify the binding affinity (Ki) of this compound for human recombinant 5-HT2C and sigma-1 receptors using a competitive radioligand binding assay.

Materials:

-

Human recombinant 5-HT2C and sigma-1 receptors (expressed in a suitable cell line, e.g., HEK293 or CHO cells)

-

Radioligands: [³H]-Mesulergine (for 5-HT2C), [³H]-(+)-Pentazocine (for sigma-1)

-

This compound hydrochloride

-

Non-labeled ligands for non-specific binding determination (e.g., Mianserin for 5-HT2C, Haloperidol for sigma-1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer

-

Radioligand at a concentration near its Kd value.

-

A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of the respective non-labeled ligand.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the in vitro receptor binding assay.

Preclinical In Vivo Protocol: Mouse Model of Benzodiazepine Withdrawal

This protocol describes a model for inducing benzodiazepine withdrawal in mice and assessing the effects of this compound on withdrawal-associated behaviors.

Objective: To evaluate the efficacy of this compound in mitigating anxiety-like behavior and seizure susceptibility during diazepam withdrawal in mice.

Animals: Male C57BL/6J mice (8-10 weeks old).

Materials:

-

Diazepam

-

This compound hydrochloride

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Elevated Plus Maze (EPM) apparatus

-

Light-Dark Box apparatus

-

Audiogenic seizure chamber

-

Sound generator (for audiogenic seizures)

Experimental Workflow:

Caption: Experimental workflow for the preclinical mouse model of benzodiazepine withdrawal.

Detailed Procedures:

-

Induction of Benzodiazepine Dependence: Administer diazepam (e.g., 10 mg/kg, intraperitoneally) twice daily for 14 consecutive days.

-

Treatment Administration: On day 15, cease diazepam administration to induce withdrawal. Thirty minutes before behavioral testing (24-48 hours post-cessation), administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.

-

Behavioral Assessments:

-

Elevated Plus Maze (EPM):

-

Place the mouse in the center of the maze facing an open arm.

-

Allow the mouse to explore for 5 minutes.

-

Record the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.

-

Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.

-

-

Light-Dark Box Test:

-

Place the mouse in the center of the light compartment.

-

Allow the mouse to explore for 10 minutes.

-

Record the time spent in the light and dark compartments, and the number of transitions between compartments.

-

Anxiolytic effects are indicated by an increase in the time spent in the light compartment.

-

-

Audiogenic Seizure Test:

-

Place the mouse in the audiogenic seizure chamber and allow a 1-minute acclimatization period.

-

Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for 60 seconds.

-

Observe and score the seizure response: wild running, clonic seizures, tonic-clonic seizures, and lethality.

-

A reduction in seizure severity and incidence indicates a protective effect.

-

-

Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Conclusion

This compound presents a compelling profile for the management of benzodiazepine withdrawal, underpinned by its dual antagonism of 5-HT2C receptors and agonism of sigma-1 receptors. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise binding affinities of this compound, exploring a wider range of preclinical models to confirm its efficacy, and further clinical trials to establish optimal dosing and long-term safety in diverse patient populations. These efforts will be crucial in validating this compound as a valuable tool in addiction medicine and neuroscience research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 3. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Captodiame Dosage Adjustment in Preclinical Research

Welcome to the technical support center for researchers utilizing Captodiame in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments, with a specific focus on dosage adjustments for different animal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a drug that has been investigated for its anxiolytic (anti-anxiety) and antidepressant properties. Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems in the brain. It is known to act as an antagonist at the serotonin 5-HT2c receptor and an agonist at the sigma-1 and dopamine D3 receptors. This complex pharmacology contributes to its potential therapeutic effects.

Q2: I am starting a new preclinical study with this compound. How do I determine the initial dosage for my animal model?

A2: Determining the initial dose for a new animal model requires careful consideration of several factors, as direct dose-response data for this compound across various strains is limited in publicly available literature. A recommended approach involves:

-

Literature Review: Begin by searching for any published studies that have used this compound in a similar animal model or for a similar therapeutic indication. Pay close attention to the reported effective dose range.

-

Allometric Scaling: If data is available from a different species or strain, allometric scaling can be used to estimate a starting dose for your model. This method adjusts the dose based on the body surface area of the animal. Several online calculators and established formulas are available for this purpose.

-

Dose-Range Finding Study: It is highly recommended to conduct a pilot dose-range finding study with a small number of animals from your chosen strain. This will help you identify a dose that is both effective and well-tolerated, minimizing the risk of adverse effects in your main study.

Q3: Are there known differences in how different animal strains respond to this compound?

Q4: What are the common behavioral tests used to assess the anxiolytic and antidepressant effects of this compound in rodents?

A4: The most common behavioral assays for screening anxiolytic and antidepressant drug candidates in rodents include:

-

For Anxiety: The Elevated Plus Maze (EPM) is a widely used test that assesses a rodent's natural aversion to open, elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

-

For Depression: The Forced Swim Test (FST) is a common screening tool for antidepressant activity. A decrease in the duration of immobility in the water is interpreted as an antidepressant-like effect.

Detailed protocols for these tests are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |

| High variability in behavioral responses within the same treatment group. | 1. Inconsistent drug administration.2. Environmental stressors.3. Natural biological variation within the animal strain. | 1. Ensure accurate and consistent dosing technique (e.g., oral gavage, intraperitoneal injection).2. Acclimate animals to the testing room and handle them gently to minimize stress.3. Increase the sample size per group to improve statistical power. |

| No significant effect of this compound at the tested doses. | 1. The dose may be too low for the specific animal strain.2. The chosen behavioral test may not be sensitive enough.3. Incorrect timing of the behavioral test relative to drug administration. | 1. Conduct a dose-response study to evaluate a wider range of doses.2. Consider using an alternative or complementary behavioral assay.3. Review the pharmacokinetic profile of this compound (if available) to ensure testing occurs at peak drug concentration in the brain. If not available, a pilot study with varying time points post-dosing may be necessary. |

| Signs of toxicity or adverse effects in the animals (e.g., sedation, lethargy). | 1. The dose is too high for the specific animal strain. | 1. Immediately reduce the dosage in subsequent experiments.2. Carefully observe the animals for any signs of distress and consult with a veterinarian.3. Refer to any available toxicology data for this compound to establish a safe dose range. |

Data Presentation

Due to the limited availability of direct comparative data for this compound across different animal strains in the public domain, the following tables provide a general framework for approaching dosage and pharmacokinetic considerations. Researchers are strongly encouraged to generate their own strain-specific data.

Table 1: General Principles for Initial Dose Estimation of this compound in Rodents

| Animal Strain | Starting Dose Estimation Approach | Key Considerations |

| Mouse (General) | Allometric scaling from rat data (if available) or start with a low dose from a published mouse study. | Significant strain-to-strain variability in drug metabolism exists (e.g., BALB/c vs. C57BL/6). A pilot dose-escalation study is highly recommended. |

| Rat (General) | Start with a dose from a published rat study. If unavailable, use allometric scaling from mouse data. | Wistar and Sprague-Dawley rats can have different pharmacokinetic profiles for some drugs. |

Table 2: Key Pharmacokinetic Parameters to Consider

| Parameter | Description | Importance for Dosage Adjustment |

| Bioavailability (F%) | The fraction of an administered dose that reaches the systemic circulation. | Differences in oral bioavailability between strains will necessitate dose adjustments to achieve similar systemic exposure. |

| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half. | A shorter half-life may require more frequent dosing or a higher dose to maintain therapeutic levels. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Higher clearance in a particular strain will likely require a higher dose to achieve the desired therapeutic effect. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A larger Vd may indicate greater distribution into tissues, which could influence the dose required to reach the target site in the brain. |

Experimental Protocols

Elevated Plus Maze (EPM) for Assessing Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally or orally). The time between administration and testing should be based on the expected time to reach peak plasma concentration (if known).

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Observation Period: Allow the animal to explore the maze for a 5-minute period. The session is typically video-recorded for later analysis.

-

Data Collection: The primary measures recorded are:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

-

Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Forced Swim Test (FST) for Assessing Antidepressant Activity

Objective: To evaluate the antidepressant-like effects of this compound in mice or rats.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer this compound or vehicle control at the desired dose and route.

-

Pre-swim Session (for rats): On the first day, place the rat in the water-filled cylinder for a 15-minute pre-swim session. This is done to induce a state of behavioral despair.

-

Test Session: 24 hours after the pre-swim session (for rats) or on the same day (for mice, typically a single 6-minute session), place the animal back into the water cylinder for a 5-minute (rats) or 6-minute (mice) test session. The session is video-recorded.

-

Data Collection: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minimal movements necessary to keep its head above water.

-

Data Analysis: A significant decrease in the duration of immobility in the this compound-treated group compared to the control group suggests an antidepressant-like effect.

-

Post-Test Care: After the test, gently dry the animals and return them to their home cages.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: General workflow for this compound dose adjustment.

Caption: Troubleshooting decision tree for this compound experiments.

Stability testing of Captodiame under experimental conditions

Disclaimer: The following information is based on general principles of pharmaceutical stability testing. As of November 2025, specific degradation pathways and validated stability-indicating methods for Captodiame are not extensively documented in publicly available literature. Therefore, the experimental conditions and potential degradation products described below are illustrative and should be adapted based on experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing a stability study on this compound?

The primary objectives for conducting a stability study on this compound are:

-

To identify the likely degradation products.

-

To understand the degradation pathways.

-

To determine the intrinsic stability of the this compound molecule.

-

To develop and validate a stability-indicating analytical method that can accurately measure the concentration of this compound and its degradation products without interference.[1]

-

To inform the selection of proper formulation, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[1]

Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?

Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing.[2] Based on the structure of this compound, which contains thioether and tertiary amine functionalities, the following stress conditions are recommended to explore its potential degradation pathways:

-

Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) to investigate the susceptibility of ether and thioether linkages to hydrolysis.

-

Base Hydrolysis: Treatment with bases like sodium hydroxide (NaOH) to assess the stability in alkaline conditions.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂) to determine the potential for oxidation of the sulfur and nitrogen atoms.

-

Thermal Degradation: Heating the sample to evaluate its stability at elevated temperatures.

-

Photodegradation: Exposing the sample to light of specified wavelengths to assess its photostability.[1][3]

Q3: What analytical techniques are most suitable for analyzing this compound and its potential degradation products?

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode with UV detection, is the most common and powerful technique for developing stability-indicating methods for small organic molecules. For more detailed characterization and identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. |

| Column degradation. | Use a new column of the same type or a different stationary phase for better selectivity. | |

| Sample overload. | Reduce the injection volume or the concentration of the sample. | |

| Inconsistent retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |

| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |

| Air bubbles in the system. | Degas the mobile phase and prime the pump. | |

| Appearance of unexpected peaks. | Contamination of the sample, solvent, or glassware. | Use high-purity solvents and thoroughly clean all glassware. |

| Formation of new degradation products. | Investigate the new peaks using LC-MS to identify their structures and adjust the stability study protocol if necessary. | |

| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the stress testing. |

| The molecule is highly stable under the tested conditions. | This is a valid result, but it's important to ensure a range of rigorous conditions have been applied before concluding. |

Experimental Protocols

General Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in a hot air oven at a high temperature (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the solid drug substance and a solution of the drug to UV and visible light in a photostability chamber.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Example HPLC Method (Hypothetical)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways of this compound

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

Captodiame in the Anxiolytic Landscape: A Comparative Review

For Researchers, Scientists, and Drug Development Professionals

Captodiame, an antihistaminic agent with a unique psychotropic profile, has garnered interest as a potential anxiolytic with a distinct mechanism of action compared to conventional therapies. This guide provides a comparative overview of this compound against other major classes of anxiolytics, focusing on its pharmacological profile, clinical evidence, and potential therapeutic niche. While a comprehensive quantitative comparison is limited by the availability of public data, this review synthesizes the existing evidence to inform research and drug development efforts.

Introduction to this compound

This compound hydrochloride is an antihistamine derivative of diphenhydramine.[1] Unlike typical anxiolytics, its therapeutic effects in anxiety are not primarily driven by interaction with benzodiazepine or serotonin transporter sites. Instead, this compound exhibits a multi-target engagement, acting as a 5-HT2c receptor antagonist, a sigma-1 receptor agonist, and a dopamine D3 receptor agonist.[2][3] This unique pharmacological profile suggests a potential for anxiolysis with a reduced liability for sedation and dependence, common drawbacks of traditional anxiolytic agents.[4]

Mechanism of Action: A Departure from the Norm

The anxiolytic effects of this compound are believed to be mediated by its synergistic action on multiple neurotransmitter systems, setting it apart from the primary mechanisms of other anxiolytic classes.

This compound's Multi-Target Mechanism:

-

5-HT2c Receptor Antagonism: Blockade of 5-HT2c receptors is associated with anxiolytic-like effects.

-

Sigma-1 Receptor Agonism: Activation of the sigma-1 receptor is implicated in neuroprotection and the modulation of various neurotransmitter systems, contributing to its potential anxiolytic and antidepressant properties.

-

Dopamine D3 Receptor Agonism: The role of D3 receptor agonism in anxiety is complex, but this target is known to be involved in emotional and cognitive functions.[5]

This contrasts with the mechanisms of other major anxiolytic classes:

-

Benzodiazepines (BZDs): Act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action leads to rapid anxiolysis but also carries risks of sedation, cognitive impairment, and dependence.

-

Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These agents increase the synaptic availability of serotonin (and norepinephrine in the case of SNRIs) by blocking their reuptake transporters. Their anxiolytic effects have a delayed onset and they are considered first-line treatments for many anxiety disorders.

-

Buspirone: A partial agonist of the 5-HT1A receptor, with a mechanism distinct from both BZDs and SSRIs. It has a delayed onset of action and lacks the dependence potential of benzodiazepines.

Below is a diagram illustrating the proposed signaling pathway for this compound's action via the sigma-1 receptor, which has been linked to the amelioration of anxiety-like behaviors.

Comparative Efficacy: Clinical and Preclinical Data

Direct comparative efficacy data for this compound against other anxiolytics in treating anxiety disorders is scarce in the publicly available literature. The most robust clinical evidence for this compound comes from a study investigating its role in facilitating benzodiazepine withdrawal.

Clinical Data: Benzodiazepine Withdrawal

A key randomized, double-blind, placebo-controlled trial investigated the efficacy of this compound in reducing withdrawal symptoms in patients discontinuing long-term benzodiazepine treatment.

Table 1: Summary of a Clinical Trial of this compound in Benzodiazepine Withdrawal

| Parameter | This compound Group | Placebo Group |

| Number of Subjects | 41 | 40 |

| Dosage | 150 mg/day | Placebo |

| Treatment Duration | 45 days | 45 days |

| Primary Outcome | Tyrer Benzodiazepine Withdrawal Symptom Questionnaire (BWSQ) | Tyrer Benzodiazepine Withdrawal Symptom Questionnaire (BWSQ) |

| Result | Statistically significant reduction in withdrawal symptoms (p < 0.0001) | - |

Data extracted from the abstract of Mercier-Le-Jeunne C, et al. (1999).

This study suggests that this compound is effective in mitigating the benzodiazepine withdrawal syndrome, a significant clinical challenge. The discontinuation of this compound itself was not associated with rebound anxiety.

Preclinical Data

Despite its interesting pharmacological profile, there is a notable lack of publicly available preclinical data demonstrating the anxiolytic-like effects of this compound in standard animal models of anxiety (e.g., elevated plus-maze, light-dark box). Such studies are crucial for characterizing the behavioral effects of a novel anxiolytic and elucidating its neurobiological underpinnings. The absence of this data represents a significant gap in the comprehensive evaluation of this compound as a primary anxiolytic agent.

Experimental Protocols

A detailed experimental protocol for the pivotal benzodiazepine withdrawal study is not fully available in the public domain. However, based on the published abstract, a summary of the methodology can be provided.

Experimental Workflow: this compound in Benzodiazepine Withdrawal Trial

References

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. Captodiamine, a putative antidepressant, enhances hypothalamic BDNF expression in vivo by synergistic 5-HT2c receptor antagonism and sigma-1 receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The role of captodiamine in the withdrawal from long-term benzodiazepine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the dopamine D3 receptor: an overview of drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating the Anxiolytic Effects of Captodiame Through 5-HT2c Antagonism: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Captodiame, focusing on the validation of its anxiolytic effects through its antagonism of the 5-HT2c receptor. We present a compilation of experimental data, detailed methodologies, and signaling pathway visualizations to offer a comprehensive resource for researchers in psychopharmacology and drug development.

Introduction

This compound, also known as captodiamine, is an antihistamine agent with demonstrated sedative and anxiolytic properties.[1] Its mechanism of action is multifaceted, but its role as a 5-HT2c receptor antagonist is a key area of investigation for its therapeutic effects.[1][2] The serotonin 2C (5-HT2c) receptor, a G protein-coupled receptor (GPCR), is a well-established target for neuropsychiatric conditions, including anxiety, depression, and obesity. Antagonism of this receptor is a recognized strategy for achieving anxiolytic-like effects. This guide compares this compound's pharmacological profile with other 5-HT2c antagonists and standard anxiolytics, supported by experimental evidence.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional activities of this compound in comparison to other relevant compounds. This data is crucial for understanding the potency and selectivity of these agents at the 5-HT2c receptor.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT2c Receptor Antagonists

| Compound | 5-HT2c Ki (nM) | 5-HT2a Ki (nM) | Primary Use |

| This compound | Data not available in provided search results | Data not available in provided search results | Anxiolytic |

| Mesulergine | High Affinity | Moderate Affinity | 5-HT2c Antagonist |

| Ketanserin | Moderate Affinity | High Affinity | 5-HT2a Antagonist |

| RS-102221 | High Affinity & Selectivity | Low Affinity | Selective 5-HT2c Antagonist |

| Agomelatine | Antagonist | Antagonist | Antidepressant |

| Clozapine | Antagonist | Antagonist | Antipsychotic |

Note: Specific Ki values for this compound were not available in the provided search results. Further targeted literature searches are recommended to obtain this specific quantitative data.

Table 2: Comparison of Anxiolytic Drug Classes

| Drug Class | Primary Mechanism of Action | Examples | Onset of Action | Dependence Potential |

| 5-HT2c Antagonists | Blockade of serotonin 2C receptors | This compound, Agomelatine | Varies | Generally Lower |

| Benzodiazepines | Positive allosteric modulation of GABA-A receptors | Diazepam, Alprazolam, Lorazepam | Rapid | High |

| SSRIs | Inhibition of serotonin reuptake | Fluoxetine, Sertraline | Delayed | Low |

| Beta-Blockers | Blockade of beta-adrenergic receptors | Propranolol | Rapid | Low |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below is a standard protocol for a key behavioral assay used to assess anxiolytic drug efficacy in preclinical models.

Protocol: Elevated Plus Maze (EPM) for Rodents

The Elevated Plus Maze is a widely used behavioral assay to evaluate anxiety-like behaviors in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

1. Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two opposite arms are open (exposed), and the other two are enclosed by high walls.

-

The maze is typically made of a non-porous material for easy cleaning.

2. Animal Preparation:

-

Rodents (mice or rats) are housed in a controlled environment with a 12-hour light/dark cycle.

-

Animals should be handled for several days prior to testing to reduce stress.

-

On the testing day, animals are brought to the testing room and allowed to acclimate for at least 45-60 minutes.

3. Experimental Procedure:

-

The subject animal is placed in the center of the maze, facing one of the closed arms.

-

The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

-

An overhead camera records the session for later analysis.

-

Key parameters measured include:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

4. Data Analysis:

-

An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Total distance traveled is often used as a measure of overall locomotor activity to ensure that the observed effects are not due to sedation or motor impairment.

Visualizing Molecular and Experimental Pathways

Signaling Pathway of the 5-HT2c Receptor

The 5-HT2c receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, modulating neuronal excitability. This compound, as an antagonist, blocks the initial binding of serotonin (5-HT), thereby inhibiting this downstream signaling cascade.

Caption: Canonical 5-HT2c receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Anxiolytic Drug Testing

The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound like this compound in a preclinical setting.

Caption: A generalized workflow for the preclinical evaluation of anxiolytic compounds.

Discussion and Conclusion

The available evidence indicates that this compound possesses anxiolytic properties, which are, at least in part, attributable to its antagonist activity at the 5-HT2c receptor. Studies have shown that chronic administration of this compound can ameliorate stress-induced anhedonia and is associated with the regulation of Brain-Derived Neurotrophic Factor (BDNF) expression, a process modulated by 5-HT2c receptor antagonism. Furthermore, clinical trials have demonstrated this compound's effectiveness in preventing withdrawal symptoms during benzodiazepine discontinuation, suggesting it as a viable substitution therapy with a lower risk of dependence.

In comparison to benzodiazepines, which are potent anxiolytics but carry a high risk of dependence, this compound offers a potentially safer long-term treatment profile. Unlike SSRIs, which often have a delayed onset of action, the direct antagonism of 5-HT2c receptors may offer a more rapid anxiolytic effect, though this requires further clinical validation.

To fully validate the role of 5-HT2c antagonism in this compound's effects, further research is warranted. Specifically, head-to-head preclinical studies comparing this compound with selective 5-HT2c antagonists in behavioral models of anxiety, alongside receptor binding and functional assays to quantify its potency and selectivity, would provide more definitive evidence.

References

Unveiling the Neuroprotective Potential of Captodiame: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Captodiame, a diphenylmethane derivative historically used as an anxiolytic, is gaining attention for its potential neuroprotective properties. This guide provides a comprehensive overview of the existing evidence, comparing its mechanistic actions with other neuroprotective strategies and presenting the available, albeit limited, experimental data.

Mechanism of Action: A Dual Approach to Neuroprotection

This compound's purported neuroprotective effects are rooted in its dual pharmacological action as a sigma-1 (σ1) receptor agonist and a serotonin 5-HT2c receptor antagonist . This combination is significant as both pathways are independently implicated in neuronal survival and resilience.

A key study has demonstrated that the synergistic action of sigma-1 receptor agonism and 5-HT2c receptor antagonism by this compound leads to a significant increase in the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hypothalamus. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This upregulation of BDNF provides a strong, albeit indirect, line of evidence for this compound's neuroprotective potential.

The signaling pathway, as elucidated from available literature, is depicted below:

Comparative Analysis: this compound in the Context of Other Neuroprotective Agents

While direct comparative experimental data for this compound is scarce, its mechanistic profile allows for a theoretical comparison with other neuroprotective agents that target similar pathways.

| Compound/Class | Primary Mechanism of Action | Reported Neuroprotective Effects (in vitro/in vivo) | Potential Advantages of this compound |

| This compound | Sigma-1 Receptor Agonist & 5-HT2c Receptor Antagonist | Increased BDNF expression (in vivo). Theoretical protection against excitotoxicity and oxidative stress. | Dual mechanism may offer synergistic neuroprotective effects. |

| Other Sigma-1 Receptor Agonists (e.g., PRE-084) | Selective Sigma-1 Receptor Agonism | Attenuation of neuronal death in models of ischemia and glutamate excitotoxicity. Preservation of anti-apoptotic proteins (e.g., Bcl-2).[1][2] | The additional 5-HT2c antagonism could provide broader neuroprotective coverage. |

| 5-HT2c Receptor Antagonists | Selective 5-HT2c Receptor Antagonism | Implicated in neuroprotection, though direct in vitro evidence is less detailed. | The sigma-1 agonism offers a distinct and well-documented neuroprotective pathway. |

| NMDA Receptor Antagonists (e.g., Memantine) | Blockade of NMDA receptor-mediated excitotoxicity | Reduces neuronal damage from excessive glutamate stimulation. | This compound's mechanism is upstream of excitotoxic events and may offer broader protection. |

| Antioxidants (e.g., N-acetylcysteine) | Scavenging of reactive oxygen species | Reduces oxidative stress-induced neuronal damage. | This compound may modulate endogenous antioxidant pathways via sigma-1 receptor signaling. |

Experimental Evidence and Methodologies

To date, published research has not yet detailed in vitro studies specifically investigating this compound's direct protective effects against common neurotoxic insults. However, based on the known functions of its targets, we can outline the standard experimental protocols that would be employed to evaluate its neuroprotective efficacy.

Experimental Workflow for Assessing Neuroprotection

The following workflow illustrates a typical sequence of in vitro experiments used to characterize the neuroprotective properties of a compound like this compound.